1-(3-Nitropyridin-2-yl)piperazine
Overview
Description
1-(3-Nitropyridin-2-yl)piperazine is a chemical compound that belongs to the class of pyridylpiperazine derivatives. It is characterized by the presence of a nitro group attached to the pyridine ring and a piperazine moiety.
Mechanism of Action
Target of Action
The primary target of 1-(3-Nitropyridin-2-yl)piperazine is the enzyme urease . Urease, a nickel-dependent enzyme found in various life forms, catalyzes the breakdown of urea, concluding nitrogen metabolism by generating ammonia and carbamate . This process supports the survival of pathogens and can lead to infections such as gastric disorders like ulcers and cancer in humans .
Mode of Action
this compound and its derivatives obstruct the activity of urease, thereby inhibiting the growth of pathogens . Through in silico analysis, it was shown that these potent inhibitors develop favorable interactions with the active site of urease, having binding energies of −8.0 (5b) and −8.1 (7e) kcal/mol .
Biochemical Pathways
The inhibition of urease by this compound affects the biochemical process of nitrogen metabolism . By blocking the breakdown of urea into ammonia and carbamate, the compound disrupts the pH balance that supports the survival of pathogens .
Result of Action
The result of the action of this compound is the inhibition of urease activity, which leads to a decrease in the survival of pathogens . The most active inhibitors, 5b and 7e, have IC50 values of 2.0 ± 0.73 and 2.24 ± 1.63 µM, respectively, which are lower than the IC50 value of the standard thiourea .
Action Environment
The action of this compound is influenced by the environment in which it is present. For instance, the compound’s efficacy can be affected by the pH of the environment, as urease activity is associated with a rise in pH . .
Biochemical Analysis
Biochemical Properties
1-(3-Nitropyridin-2-yl)piperazine plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme urease. Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia and carbamate, which is a crucial step in nitrogen metabolism. The inhibition of urease by this compound has been shown to have potential therapeutic applications in treating infections caused by urease-producing pathogens, such as Helicobacter pylori . The compound interacts with the active site of urease, forming favorable binding interactions that result in enzyme inhibition .
Cellular Effects
This compound has been observed to influence various cellular processes. It exhibits good biocompatibility in human blood cells, as demonstrated by its low hemolysis potential .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly urease. The compound forms stable complexes with the active site of urease, leading to enzyme inhibition. This inhibition disrupts the hydrolysis of urea, thereby affecting nitrogen metabolism and reducing the survival of urease-producing pathogens .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent urease inhibition, with higher doses resulting in more significant enzyme inhibition . At high doses, this compound may also exhibit toxic or adverse effects, which need to be carefully evaluated in preclinical studies . Determining the optimal dosage for therapeutic applications is crucial to minimize potential side effects while maximizing efficacy .
Metabolic Pathways
This compound is involved in metabolic pathways related to nitrogen metabolism. As an inhibitor of urease, it affects the hydrolysis of urea and the subsequent production of ammonia and carbamate . The compound’s interactions with other enzymes and cofactors in metabolic pathways are still being investigated, but its role in nitrogen metabolism is well-established .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments may affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound will provide insights into its biochemical properties and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitropyridin-2-yl)piperazine typically involves the reaction of 3-nitropyridine with piperazine. One common method includes the following steps:
Nitration of Pyridine: Pyridine is nitrated using nitric acid and sulfuric acid to produce 3-nitropyridine.
Nucleophilic Substitution: 3-nitropyridine is then reacted with piperazine in the presence of a suitable base, such as sodium acetate, in an organic solvent like acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, or other reducing agents like tin(II) chloride.
Bases: Sodium acetate, potassium carbonate.
Solvents: Acetonitrile, ethanol.
Major Products Formed
Reduction Product: 1-(3-Aminopyridin-2-yl)piperazine.
Substitution Products: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an inhibitor of urease, an enzyme involved in the survival of pathogens like Helicobacter pylori.
Biological Research: The compound has been used in studies to understand enzyme inhibition mechanisms and to develop new therapeutic agents.
Industrial Applications: Potential use in the synthesis of other chemical compounds and intermediates for pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridyl)piperazine: Another pyridylpiperazine derivative with similar structural features but different biological activities.
1-(5-Bromo-3-nitropyridin-2-yl)piperazine: A derivative with a bromine substituent, which may exhibit different reactivity and biological properties.
Uniqueness
1-(3-Nitropyridin-2-yl)piperazine is unique due to its potent urease inhibitory activity, which is significantly higher than that of standard inhibitors like thiourea. This makes it a valuable compound for developing new therapeutic agents targeting urease-related infections .
Properties
IUPAC Name |
1-(3-nitropyridin-2-yl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c14-13(15)8-2-1-3-11-9(8)12-6-4-10-5-7-12/h1-3,10H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAKGWZDXDRYTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396304 | |
Record name | 1-(3-nitropyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87394-48-7 | |
Record name | 1-(3-nitropyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 87394-48-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Given that the research focuses on developing radioligands for the 5-HT7 receptor, could 1-(3-Nitropyridin-2-yl)piperazine potentially be modified to serve as a 5-HT7 receptor ligand? What modifications might be considered?
A2: While the study focuses on [99mTc(CO)3]-labeled 1-(2-Pyridyl)piperazine derivatives [], the core structure of this compound shares some similarities with known 5-HT7 ligands. Modifications like introducing substituents on the piperazine or pyridine ring, or replacing the nitro group with other functionalities known to interact with the 5-HT7 receptor, could be explored. It's important to note that these are just hypothetical modifications, and their impact on the compound's binding affinity, selectivity, and overall pharmacological profile would need to be thoroughly investigated. Computational modeling and SAR studies could be valuable tools in guiding these modifications.
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